![molecular formula C21H27ClN4O2 B2743048 N1-(4-chlorobenzyl)-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide CAS No. 941994-73-6](/img/structure/B2743048.png)
N1-(4-chlorobenzyl)-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide
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Description
N1-(4-chlorobenzyl)-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H27ClN4O2 and its molecular weight is 402.92. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Insecticidal Activity
One study delves into methylene group modifications of specific acetamides, leading to the synthesis of derivatives with promising insecticidal activities. These transformations allow for the development of a broader structure-activity relationship (SAR), indicating the potential application of such compounds in pest control (Samaritoni et al., 1999).
Biological Screening of Derivatives
Another area of research is the synthesis and biological screening of N-dimethylphenyl substituted derivatives for their potential as antibacterial and enzyme inhibition agents. This research underscores the importance of chemical modifications to enhance biological activities, potentially leading to new therapeutic agents (Aziz‐ur‐Rehman et al., 2014).
Intramolecular Base-Coordinated Compounds
Research into the synthesis and structures of intramolecularly base-coordinated compounds provides insights into the complex chemistry of group 15 aryl halides. This work could have implications for the development of new materials or catalysts (Carmalt et al., 1997).
Nonlinear Optical Properties
The study on the synthesis and nonlinear optical absorption of novel chalcone derivative compounds illustrates the potential application of these substances in optical devices, highlighting their switchable absorption properties which could be beneficial for creating advanced optical limiters (Rahulan et al., 2014).
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN4O2/c1-25(2)18-11-7-16(8-12-18)19(26(3)4)14-24-21(28)20(27)23-13-15-5-9-17(22)10-6-15/h5-12,19H,13-14H2,1-4H3,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTYWTFRACWUEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-chlorobenzyl)-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide |
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